molecular formula C21H22N4OS B2736480 1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea CAS No. 1797636-32-8

1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2736480
CAS No.: 1797636-32-8
M. Wt: 378.49
InChI Key: DCSFYSOSOOXEDL-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzhydryl group, a thiazolyl-pyrrolidinyl moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The benzhydryl group is introduced through nucleophilic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate with isocyanates to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or thiazole moieties, leading to the formation of various derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance binding affinity through hydrophobic interactions, while the thiazole and pyrrolidine rings contribute to the specificity and stability of the compound. The urea linkage allows for hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiourea: Similar structure but with a thiourea linkage, which may alter its reactivity and biological activity.

    1-Benzhydryl-3-(1-(imidazol-2-yl)pyrrolidin-3-yl)urea: Contains an imidazole ring instead of a thiazole ring, potentially affecting its binding properties and applications.

    1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea: Features a pyridine ring, which can influence its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzhydryl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-20(23-18-11-13-25(15-18)21-22-12-14-27-21)24-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14,18-19H,11,13,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSFYSOSOOXEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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